![molecular formula C12H13NO2 B13177553 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile](/img/structure/B13177553.png)
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
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Overview
Description
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is an organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This compound is characterized by its unique structure, which includes a benzodioxine ring substituted with three methyl groups and a nitrile group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a benzodioxine derivative with a nitrile source in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methyl groups and the nitrile group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the nitrile group.
2,6-Dimethyl-2,3-dihydro-1,4-benzodioxine: Similar structure with fewer methyl groups.
Uniqueness
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is unique due to the presence of three methyl groups and a nitrile group, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a complex organic compound that belongs to the class of benzodioxines. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and medicinal chemistry.
The molecular formula of this compound is C11H13NO2, with a molecular weight of approximately 189.23 g/mol. The compound features a benzodioxine core substituted with a carbonitrile group and three methyl groups at specific positions.
Property | Value |
---|---|
Molecular Formula | C11H13NO2 |
Molecular Weight | 189.23 g/mol |
CAS Number | 19102-07-9 |
SMILES | N#Cc1ccc2c(c1)OCCO2 |
Anti-inflammatory Activity
Research indicates that derivatives of benzodioxines exhibit notable anti-inflammatory effects. For instance, compounds structurally related to 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models .
Anticancer Properties
Studies have demonstrated that benzodioxine derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with cell survival and proliferation. For example, compounds similar to 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine have been tested against several cancer cell lines, showing significant cytotoxic effects .
Case Studies
- Study on Inflammatory Response : A study evaluated the anti-inflammatory properties of a series of benzodioxine derivatives in a murine model of inflammation. The results indicated that specific substitutions on the benzodioxine ring enhanced the inhibitory effects on inflammatory markers such as TNF-alpha and IL-6.
- Anticancer Screening : In vitro assays conducted on various human cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3) revealed that 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine induced apoptosis through caspase activation and downregulation of Bcl-2 proteins .
The biological activities of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine are believed to stem from its ability to interact with specific cellular targets:
- Inhibition of NF-kB Pathway : This pathway plays a critical role in regulating immune responses and inflammation. By inhibiting this pathway, the compound can reduce inflammation and potentially prevent tumor progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3,6,7-trimethyl-2H-1,4-benzodioxine-3-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-8-4-10-11(5-9(8)2)15-12(3,6-13)7-14-10/h4-5H,7H2,1-3H3 |
InChI Key |
UCHQGBCDIDSRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(CO2)(C)C#N |
Origin of Product |
United States |
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